molecular formula C15H14ClN3O2 B2792209 6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 455949-77-6

6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2792209
CAS No.: 455949-77-6
M. Wt: 303.75
InChI Key: LKEYDRAUNXXHJC-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .


Synthesis Analysis

Indole derivatives are synthesized by researchers for screening different pharmacological activities . Pyrimidine derivatives have been synthesized by reacting chalcone with guanidine hydrochloride .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .


Chemical Reactions Analysis

Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical and Chemical Properties Analysis

Indole is a crystalline colorless compound with specific odors . Pyrimidine is also a colorless compound and is much weaker base than pyridine and soluble in water .

Future Directions

The future directions in the research of these compounds involve the synthesis of a variety of indole and pyrimidine derivatives to explore their diverse biological activities and therapeutic possibilities . This could lead to the development of new selective, effective, and safe therapeutic agents .

Properties

IUPAC Name

4-(2-chlorophenyl)-6-prop-2-enyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-2-7-19-8-11-12(14(19)20)13(18-15(21)17-11)9-5-3-4-6-10(9)16/h2-6,13H,1,7-8H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEYDRAUNXXHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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